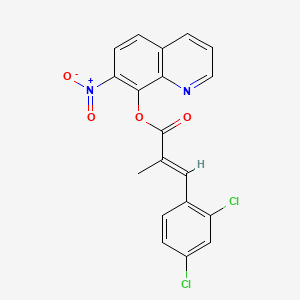
2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” is an organic compound that belongs to the benzoxazinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoxazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dimethyl groups: This step often involves alkylation reactions using methylating agents.
Attachment of the 2-methylene-1-oxopentyl side chain: This can be done through a series of reactions such as aldol condensation, followed by reduction and dehydration.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
Pharmaceutical research could explore its potential as a drug candidate for treating various diseases, given the biological activity of benzoxazinones.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” would depend on its specific biological target. Generally, benzoxazinones can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the 2-methylene-1-oxopentyl side chain.
7-(2-Methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the 2,4-dimethyl groups.
2-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks both the 2,4-dimethyl groups and the 2-methylene-1-oxopentyl side chain.
Uniqueness
“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” is unique due to the presence of both the 2,4-dimethyl groups and the 2-methylene-1-oxopentyl side chain
Propiedades
Número CAS |
135420-31-4 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
2,4-dimethyl-7-(2-methylidenepentanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H19NO3/c1-5-6-10(2)15(18)12-7-8-13-14(9-12)20-11(3)16(19)17(13)4/h7-9,11H,2,5-6H2,1,3-4H3 |
Clave InChI |
WKXMVMYUQRBVSS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


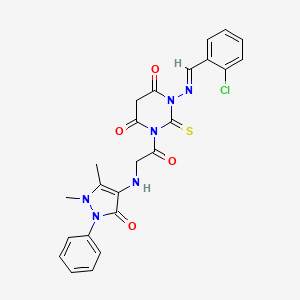
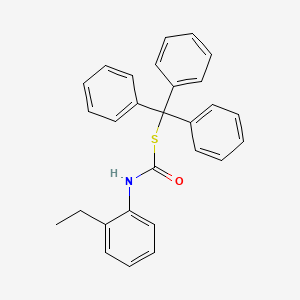

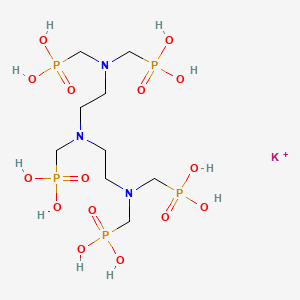
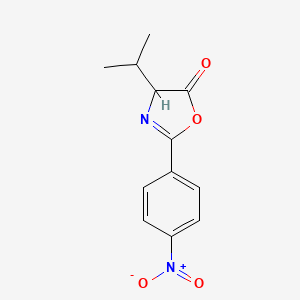
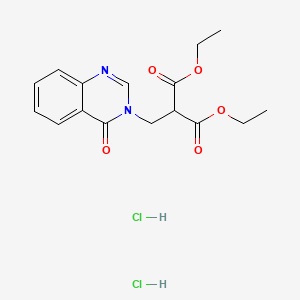
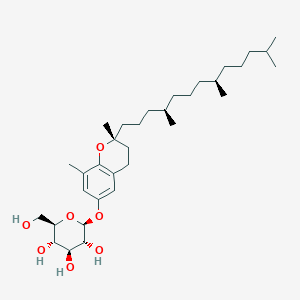


![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
